![molecular formula C16H18N2O3S B230243 N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly referred to as ESI-09, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ESI-09 was first synthesized in 2010 by a team of researchers led by Dr. Stefan Feske at New York University School of Medicine. Since then, it has been extensively studied for its mechanism of action and its potential use in treating various diseases.
Mécanisme D'action
ESI-09 acts as a potent inhibitor of CRAC channels by binding to the STIM1 protein, which is involved in the activation of these channels. By inhibiting the activity of CRAC channels, ESI-09 effectively blocks the influx of calcium ions into immune cells, which is necessary for their activation. This mechanism of action has been extensively studied and validated in various in vitro and in vivo models.
Biochemical and Physiological Effects:
ESI-09 has been shown to have a range of biochemical and physiological effects, particularly in immune cells. It has been shown to inhibit the production of cytokines, which are signaling molecules involved in the immune response. Additionally, ESI-09 has been shown to inhibit the proliferation and activation of T cells, which play a crucial role in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
ESI-09 has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo models. Additionally, it has been extensively studied and validated, which makes it a reliable tool for researchers. However, ESI-09 also has some limitations, particularly in its specificity for CRAC channels. It has been shown to inhibit other ion channels as well, which can complicate its use in certain experiments.
Orientations Futures
There are several future directions for the study of ESI-09. One area of interest is its potential use in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Additionally, ESI-09 may have potential applications in cancer research, as it has been shown to inhibit the growth and proliferation of cancer cells. Further studies are needed to fully understand the potential therapeutic applications of ESI-09 and to optimize its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of ESI-09 involves several steps, starting with the reaction of 4-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-ethylsulfonyl aniline to form the desired product, ESI-09. The synthesis process has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
ESI-09 has been extensively studied for its potential therapeutic applications, particularly in the field of immunology. It has been shown to inhibit the activity of calcium release-activated calcium (CRAC) channels, which play a crucial role in the activation of immune cells. This makes ESI-09 a promising candidate for the treatment of autoimmune disorders and other immune-related diseases.
Propriétés
Formule moléculaire |
C16H18N2O3S |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
N-[4-[(4-ethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13-4-10-16(11-5-13)22(20,21)18-15-8-6-14(7-9-15)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |
Clé InChI |
PBFOJSKLQMCKBB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230163.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
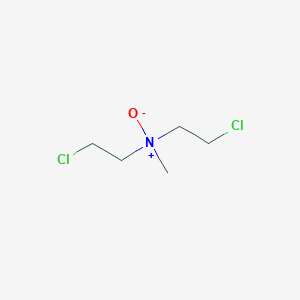
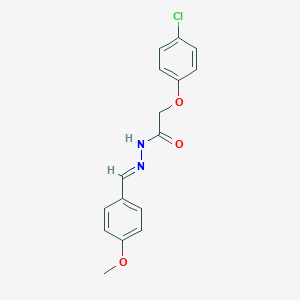

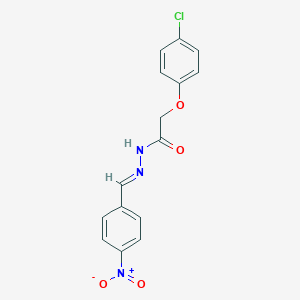
![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)
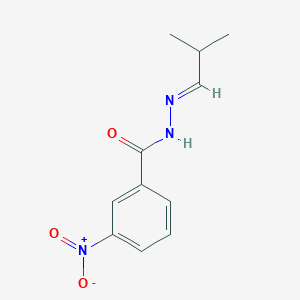
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
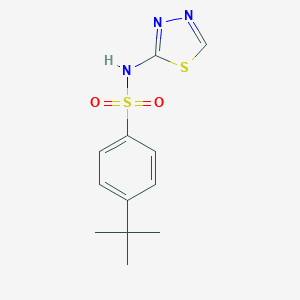

![(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-acetic acid](/img/structure/B230193.png)